rac-3-アミノイソ酪酸-d3 塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

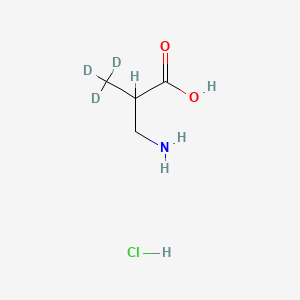

rac-3-Aminoisobutyric Acid-d3 Hydrochloride: is a deuterium-labeled derivative of 3-aminoisobutyric acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and biochemical studies. The deuterium labeling helps in tracing and quantifying the compound in complex biological systems.

科学的研究の応用

rac-3-Aminoisobutyric Acid-d3 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies to investigate reaction mechanisms and metabolic pathways.

Biology: Employed in studies of amino acid metabolism and protein synthesis.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties.

作用機序

Target of Action

It is a deuterium-labeled compound of dl-histidine , which suggests that it may interact with the same targets as DL-Histidine. DL-Histidine is an essential amino acid involved in protein synthesis.

Mode of Action

As a deuterium-labeled compound, it is often used as a tracer in biochemical research . Deuterium labeling allows for the tracking of the compound’s interactions with its targets and any resulting changes .

Biochemical Pathways

Given its relation to DL-Histidine, it may be involved in the same pathways, such as protein synthesis and metabolism .

Pharmacokinetics

The use of deuterium in drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles .

Result of Action

As a deuterium-labeled compound, it is primarily used for research purposes, particularly in proteomics research .

生化学分析

Biochemical Properties

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Mechanism

It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac-3-Aminoisobutyric Acid-d3 Hydrochloride involves the incorporation of deuterium atoms into the 3-aminoisobutyric acid molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the following steps:

Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.

Amination: The deuterated intermediates undergo amination to introduce the amino group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of rac-3-Aminoisobutyric Acid-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of precursors are deuterated using industrial-scale deuterium sources.

Catalytic Amination: Catalysts are used to facilitate the amination process efficiently.

Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity.

化学反応の分析

Types of Reactions: rac-3-Aminoisobutyric Acid-d3 Hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form deuterated amines.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation Products: Deuterated oxo derivatives.

Reduction Products: Deuterated amines.

Substitution Products: Deuterated alkyl or acyl derivatives.

類似化合物との比較

3-Aminoisobutyric Acid: The non-deuterated form of the compound.

DL-Histidine-d3 Hydrochloride: Another deuterium-labeled amino acid used in similar applications.

Deuterated Alanine: A deuterium-labeled derivative of alanine used in metabolic studies.

Uniqueness: rac-3-Aminoisobutyric Acid-d3 Hydrochloride is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. The stable isotope labeling allows for precise quantification and tracing in complex biological systems, making it a valuable tool in research.

生物活性

Rac-3-Aminoisobutyric Acid-d3 Hydrochloride (also referred to as rac-BAIBA-d3) is a deuterated form of β-aminoisobutyric acid (BAIBA), a compound that has garnered attention due to its biological activity in various metabolic processes. This article delves into the biological activity of rac-BAIBA-d3, highlighting its mechanisms, effects on health, and potential therapeutic applications.

Overview of Rac-BAIBA-d3

Rac-BAIBA-d3 is synthesized as a stable isotope-labeled compound, which is crucial for metabolic studies and research involving amino acid metabolism. Its chemical structure allows it to be used in tracing studies that elucidate metabolic pathways involving amino acids, particularly in muscle tissue where it is produced during exercise.

Rac-BAIBA-d3 exhibits several biological activities primarily through its role as a signaling metabolite. The following mechanisms have been identified:

- Regulation of Metabolism : Rac-BAIBA-d3 has been shown to influence lipid and glucose metabolism. It activates AMP-activated protein kinase (AMPK) pathways, which are critical for energy homeostasis and metabolic regulation .

- Anti-inflammatory Effects : The compound has demonstrated the ability to suppress inflammation, potentially through modulation of inflammatory cytokines and pathways .

- Bone Health : Studies indicate that BAIBA can promote osteocyte viability and reduce bone loss, suggesting a protective role against osteoporosis-related conditions .

Research Findings

Recent studies have provided insights into the biological effects of rac-BAIBA-d3. Some key findings include:

- Exercise Mimetic Effects : BAIBA levels increase significantly during physical activity, suggesting its role as an exercise mimic. This has implications for individuals unable to engage in regular exercise due to health constraints .

- Cell Proliferation : In vitro studies have shown that BAIBA can stimulate β-cell proliferation in pancreatic islets, indicating potential applications in diabetes management .

- Oxidative Stress Response : BAIBA has been linked to the reduction of oxidative stress in skeletal muscle, which may contribute to its protective effects against muscle degeneration .

Case Studies

Several case studies highlight the application of rac-BAIBA-d3 in clinical and experimental settings:

- Clinical Trials : Research involving BAIBA as a biomarker for metabolic diseases has shown promising results. For instance, elevated levels of BAIBA correlate with improved metabolic profiles in obese individuals .

- Animal Models : In rodent models, administration of rac-BAIBA-d3 resulted in improved insulin sensitivity and lipid profiles, suggesting its potential as a therapeutic agent for metabolic disorders .

Data Tables

The following table summarizes key research findings related to the biological activity of rac-BAIBA-d3:

特性

IUPAC Name |

2-(aminomethyl)-3,3,3-trideuteriopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBOMJVYQTWRN-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。